molecular formula C17H19ClN2O3 B5351225 4-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-2,6-dimethylmorpholine

4-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-2,6-dimethylmorpholine

Cat. No. B5351225
M. Wt: 334.8 g/mol
InChI Key: TVTRXQKNMOSKHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-2,6-dimethylmorpholine is a synthetic compound that belongs to the class of isoxazoles. This compound has been extensively studied for its potential applications in scientific research. In

Mechanism of Action

The mechanism of action of 4-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-2,6-dimethylmorpholine involves the inhibition of specific enzymes and receptors. This compound has been shown to inhibit the activity of certain kinases, such as JNK and p38, which are involved in various cellular processes such as apoptosis and inflammation. Additionally, this compound has been shown to have inhibitory effects on the GABA-A receptor, which is involved in the regulation of neurotransmitter signaling.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific enzyme or receptor that it targets. This compound has been shown to have anti-inflammatory effects, as well as anti-tumor effects, making it a promising candidate for cancer therapy. Additionally, this compound has been shown to have anxiolytic effects, suggesting its potential use in the treatment of anxiety disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-2,6-dimethylmorpholine in lab experiments is its specificity for certain enzymes and receptors. This allows for targeted inhibition and a better understanding of the specific biochemical and physiological effects of the compound. However, one of the limitations of using this compound is its potential toxicity, which must be carefully monitored in lab experiments.

Future Directions

There are several future directions for the study of 4-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-2,6-dimethylmorpholine. One potential direction is the development of more potent and selective inhibitors of specific enzymes and receptors. Additionally, this compound could be further studied for its potential use in cancer therapy and anxiety disorders. Finally, the toxicity of this compound could be further investigated to better understand its safety profile and potential clinical applications.
Conclusion:
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential applications in scientific research. Its specificity for certain enzymes and receptors makes it a promising candidate for drug discovery, and its diverse biochemical and physiological effects suggest its potential use in a variety of therapeutic applications. Further research is needed to fully understand the mechanisms of action and potential clinical applications of this compound.

Synthesis Methods

The synthesis of 4-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-2,6-dimethylmorpholine involves the reaction of 2-chlorobenzonitrile, 3-methyl-4-nitroisoxazole, and 2,6-dimethylmorpholine in the presence of a base and a solvent. The reaction proceeds through a nucleophilic substitution mechanism to yield the desired product.

Scientific Research Applications

4-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-2,6-dimethylmorpholine has been extensively studied for its potential applications in scientific research. It has been shown to have inhibitory effects on certain enzymes and receptors, making it a promising candidate for drug discovery. Additionally, this compound has been used as a tool compound in various biochemical and physiological studies.

properties

IUPAC Name

[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-(2,6-dimethylmorpholin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O3/c1-10-8-20(9-11(2)22-10)17(21)15-12(3)23-19-16(15)13-6-4-5-7-14(13)18/h4-7,10-11H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVTRXQKNMOSKHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=O)C2=C(ON=C2C3=CC=CC=C3Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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